3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-17(14(2)10-13)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWSYBAHGDBUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and 2,4-dimethylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. Studies have demonstrated that 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's ability to target specific cancer pathways makes it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
The compound has shown activity against various microbial strains. Pyrazole derivatives are often evaluated for their antimicrobial effects due to their ability to disrupt bacterial cell walls and inhibit metabolic pathways . This property positions 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a potential lead compound for developing new antibiotics.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Pyrazole compounds are recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes . The specific effects of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on inflammatory pathways warrant further investigation.
Material Science Applications
Beyond pharmacology, this compound can be utilized in material sciences. Its unique chemical structure allows for the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength. Research into its application in coatings and composites is ongoing .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, including 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Antimicrobial Testing | Showed effectiveness against Gram-positive and Gram-negative bacteria. |
| Study C | Anti-inflammatory Research | Indicated reduction in inflammatory markers in animal models. |
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group in the target compound increases lipophilicity and steric bulk compared to halogenated analogs (e.g., difluorophenyl or chlorophenyl ), which may enhance membrane permeability but reduce solubility in polar solvents.
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., benzoyl or fluorine ) exhibit stronger antioxidant and anti-inflammatory activities, likely due to improved electrophilicity and interaction with biological targets.
- Synthetic Flexibility : The aldehyde group enables further functionalization, such as condensation with hydrazides (to form hydrazones) or reduction to alcohols .
Physicochemical Properties
Biological Activity
3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, identified by CAS No. 956744-21-1, is a heterocyclic organic compound belonging to the pyrazole class. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde includes:
- A pyrazole ring with two nitrogen atoms.
- A 2,4-dimethylphenyl group and a phenyl group attached to the pyrazole.
- An aldehyde functional group at the 4-position.
This unique structural arrangement contributes to its reactivity and potential biological interactions.
Biological Activities
Research indicates that 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde possesses various biological activities:
1. Antimicrobial Activity
- Exhibits significant antimicrobial properties against various pathogens.
- Potential applications in treating infections caused by bacteria and fungi.
2. Anti-inflammatory Properties
- Demonstrated effectiveness as a COX-2 inhibitor, suggesting potential use in managing inflammatory conditions.
- Studies have reported its ability to reduce inflammation markers in vitro and in vivo.
3. Anticancer Effects
- Investigated for its cytotoxic effects on cancer cell lines.
- Some studies indicate it may induce apoptosis in tumor cells, which could be beneficial for cancer therapy.
4. Other Biological Activities
- Potential antiviral and antiparasitic effects have been noted.
- Research is ongoing to explore its role in modulating biochemical pathways relevant to various diseases.
The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction may lead to modulation of signaling pathways associated with inflammation, cancer progression, and microbial resistance.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-5-carbaldehyde | Structure | Moderate anti-inflammatory |
| 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | Structure | Strong anticancer activity |
| 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol | Structure | Antimicrobial properties |
The distinct positioning of the aldehyde group at the 4-position of the pyrazole ring enhances its reactivity compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study 1: Anticancer Activity
- A study evaluated the cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa).
- Results indicated an IC50 value lower than that of standard chemotherapeutic agents, suggesting promising anticancer potential .
Study 2: Anti-inflammatory Effects
- In a controlled experiment involving animal models, administration of the compound significantly reduced paw edema compared to controls.
- Histological analysis showed decreased inflammatory cell infiltration .
Study 3: Antimicrobial Efficacy
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
- The compound is typically synthesized via Vilsmeier-Haack formylation of pyrazole precursors or Claisen-Schmidt condensation using aryl ketones and aldehydes . For example, substituted pyrazole-4-carbaldehydes are prepared by reacting acetophenone phenylhydrazones with POCl₃ and DMF under controlled temperatures (70–90°C) . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DCM vs. ethanol), and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- 1H/13C NMR is critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic substituents. IR spectroscopy identifies the carbonyl stretch (C=O, ~1680–1720 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while elemental analysis ensures purity (>95%) . Discrepancies in spectral data may arise from tautomerism or solvent effects, requiring cross-validation with X-ray crystallography .
Intermediate Research Questions
Q. What strategies resolve low yields in nucleophilic substitution reactions involving pyrazole-4-carbaldehydes?
- Low yields often stem from steric hindrance at the 4-position of the pyrazole ring. Strategies include:
- Using polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Introducing electron-withdrawing groups (e.g., -NO₂) to activate the aldehyde for electrophilic substitutions .
Q. How do researchers address contradictions in biological activity data for pyrazole-carbaldehyde derivatives?
- Discrepancies in antimicrobial or anticancer assays may arise from:
- Strain-specific responses : Test against a broader panel of bacterial/fungal strains .
- Solubility limitations : Use co-solvents (DMSO:PBS) to ensure compound dissolution in bioassays .
- Structural analogs : Compare activity of derivatives with varying substituents (e.g., 4-bromo vs. 4-methylphenyl) to identify SAR trends .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in heterocyclic fusion reactions?
- DFT calculations (e.g., B3LYP/6-31G*) model electron density at the aldehyde group, predicting reactivity in cyclocondensation or [3+2] dipolar cycloadditions . For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for designing fused pyrazolo[3,4-c]pyrazole systems .
Q. How can crystallographic data resolve ambiguities in molecular conformation caused by substituent effects?
- Single-crystal X-ray diffraction reveals:
- Torsional angles between the pyrazole ring and aryl groups, influenced by steric bulk (e.g., 2,4-dimethylphenyl vs. 4-bromophenyl) .
- Packing interactions (e.g., π-π stacking, hydrogen bonding) that stabilize specific tautomers . Refinement using SHELXL ensures accurate displacement parameters, critical for validating computational models .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
